2-Bromobut-2-enedioic acid

Description

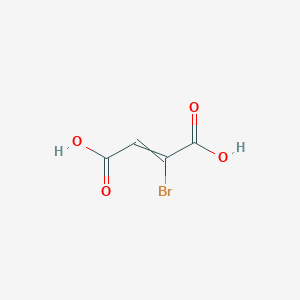

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPGKJPEXNMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870635 | |

| Record name | 2-Bromobut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Unsaturated Dicarboxylic Acids

2-Bromobut-2-enedioic acid is a member of the halogenated unsaturated dicarboxylic acids, a class of organic compounds characterized by the presence of at least one carbon-carbon double bond, two carboxylic acid functional groups, and one or more halogen substituents. These compounds are of significant interest in organic chemistry due to their diverse reactivity, which is conferred by the interplay of these functional groups. The electron-withdrawing nature of the bromine atom and the carboxylic acid groups influences the reactivity of the double bond, making it susceptible to various addition and substitution reactions.

This class of compounds serves as versatile building blocks in organic synthesis. The presence of multiple reactive sites allows for the construction of complex molecular architectures. For instance, the double bond can participate in cycloaddition reactions, while the carboxylic acid groups can be converted into a variety of other functional groups such as esters, amides, and acid halides. The halogen atom provides a handle for nucleophilic substitution and cross-coupling reactions. ontosight.ai

The broader family of unsaturated dicarboxylic acids, which includes maleic acid and fumaric acid, are important industrial chemicals. chemsrc.comchemsrc.com The introduction of a halogen atom, as in this compound, modifies the electronic properties and steric environment of the molecule, leading to unique chemical and physical characteristics. This makes halogenated unsaturated dicarboxylic acids valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

Stereochemical Considerations and Isomerism of 2 Bromobut 2 Enedioic Acid E and Z Isomers

Due to the presence of a carbon-carbon double bond with different substituents on each carbon atom, 2-bromobut-2-enedioic acid exhibits geometric isomerism. The two isomers are designated as (E)- and (Z)-2-bromobut-2-enedioic acid based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

The CIP rules are used to assign priorities to the substituents on each carbon of the double bond. For this compound, the substituents on one carbon are a bromine atom and a carboxylic acid group. On the other carbon, there is a hydrogen atom and a carboxylic acid group.

(Z)-2-Bromobut-2-enedioic acid: In this isomer, the higher priority groups on each carbon are on the same side of the double bond. libretexts.org It is also known by the common name bromofumaric acid. stenutz.eu

(E)-2-Bromobut-2-enedioic acid: In this isomer, the higher priority groups are on opposite sides of the double bond. libretexts.org This isomer is commonly referred to as bromomaleic acid. stenutz.eu

The distinct spatial arrangement of the atoms in the (E) and (Z) isomers results in different physical and chemical properties. These differences can include melting point, boiling point, solubility, and reactivity. For example, the melting point of (Z)-2-bromobut-2-enedioic acid is 184°C, while that of the (E)-isomer, bromomaleic acid, is 141°C. stenutz.eustenutz.eu This difference in physical properties allows for the separation and isolation of the individual isomers.

The stereochemistry of the isomers also has a significant impact on their reactivity. The proximity of the carboxylic acid groups in the (Z)-isomer can lead to intramolecular reactions, such as the formation of an anhydride (B1165640) upon heating. In contrast, the (E)-isomer does not readily undergo such reactions due to the larger distance between the carboxylic acid groups.

| Isomer | Systematic Name | Common Name | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| Z-isomer | (2Z)-2-bromobut-2-enedioic acid | Bromofumaric acid | 644-80-4 | 184 |

| E-isomer | (2E)-2-bromobut-2-enedioic acid | Bromomaleic acid | 584-99-6 | 141 |

Historical Development and Significance in Organic Synthesis

Direct Synthesis Routes for this compound

The direct synthesis of this compound can be achieved through two main strategies: the elimination of hydrogen bromide from vicinal dibromosuccinic acid precursors and the direct halogenation of butenedioic acid derivatives. The stereochemistry of the starting materials plays a crucial role in determining the isomeric form of the final product, either the (Z)-isomer (bromomaleic acid) or the (E)-isomer (bromofumaric acid).

Elimination Reactions from Vicinal Dibromosuccinic Acid Precursors

The dehydrobromination of 2,3-dibromosuccinic acid is a common method for preparing this compound. The stereochemical outcome of this elimination reaction is highly dependent on the stereoisomer of the starting dibromosuccinic acid.

The racemic form of 2,3-dibromosuccinic acid undergoes a more facile elimination of hydrogen bromide to yield 2-bromofumaric acid, the trans isomer. prepchem.com In contrast, meso-2,3-dibromosuccinic acid is more resistant to elimination due to its stereochemical configuration. researchgate.net However, under specific conditions, it can be converted to 2-bromomaleic acid, the cis isomer. scielo.org.mxnih.gov One documented method involves heating a solution of meso-2,3-dibromosuccinic acid with vanadium(IV) oxide. scielo.org.mxnih.govucl.ac.uknih.govresearchgate.net The reaction with vanadium(IV) oxide is proposed to proceed through a concerted E2 mechanism, where the vanadium oxide acts as a Lewis acid, facilitating the polarization of the carbon-bromine bonds and subsequent elimination of HBr. prepchem.com Elimination from meso-2,3-dibromosuccinic acid can also be achieved using strong bases at elevated temperatures. nih.govresearchgate.net

Table 1: Elimination Reactions of Dibromosuccinic Acid Isomers

| Starting Material | Product | Reagents and Conditions | Isomer |

| Racemic-2,3-dibromosuccinic acid | 2-Bromofumaric acid | Readily eliminates HBr prepchem.com | trans |

| meso-2,3-dibromosuccinic acid | 2-Bromomaleic acid | Vanadium(IV) oxide, heat scielo.org.mxnih.govucl.ac.uknih.govresearchgate.net | cis |

| meso-2,3-dibromosuccinic acid | 2-Bromomaleic acid | Strong base, elevated temperature nih.govresearchgate.net | cis |

Halogenation of Butenedioic Acid Derivatives

Direct halogenation of butenedioic acid and its derivatives, such as maleic acid and fumaric acid, can also serve as a route to this compound. The synthesis of bromomaleic acid can be achieved through the bromination of maleic acid or maleic anhydride, typically using bromine in a solvent like acetic acid.

Synthesis of Key Intermediates and Related Compounds

The derivatives of this compound, including anhydrides, esters, and maleimides, are important synthetic intermediates. Their preparation is a key aspect of the chemistry of this compound class.

Preparation of 2-Bromobut-2-enedioic Anhydrides

Bromomaleic anhydride is a valuable reagent, particularly in Diels-Alder reactions for the synthesis of complex cyclic compounds. zbaqchem.comrsc.org It can be prepared from bromomaleic acid. nih.gov For instance, dibromomaleic anhydride can be synthesized by reacting maleic anhydride with bromine at a high temperature of 210°C for 3 hours, resulting in an 89% yield. chemicalbook.com These anhydrides, with their increased electrophilicity due to the bromine atom, are potent dienophiles. rsc.org

Table 2: Synthesis of Brominated Maleic Anhydrides

| Product | Starting Material | Reagents and Conditions | Yield |

| Dibromomaleic anhydride | Maleic anhydride | Bromine, 210°C, 3 hours | 89% chemicalbook.com |

Esterification Methods for this compound Esters

The carboxylic acid groups of this compound can be readily esterified to produce the corresponding esters, which are also useful in organic synthesis. biosynth.comontosight.ai A general method for esterification involves the reaction of the acid or its anhydride with an alcohol in the presence of an acid catalyst.

A specific example is the synthesis of the bis(isodecyl)ester of bromomaleic acid. This is achieved by reacting bromomaleic anhydride with isodecanol (B128192) and p-toluene sulfonic acid in toluene (B28343) under reflux with a Dean-Stark trap for 2.5 hours. prepchem.com This method yielded the desired diester as an oil with a purity of 96%. prepchem.com The synthesis of various other esters, such as dimethyl (E)-2-bromobut-2-enedioate and (E)-methyl-2-bromo-buten-2-oate, has also been documented, highlighting the versatility of esterification in modifying this scaffold. ontosight.ailookchem.com

Formation of Halogenated Maleimide (B117702) Derivatives

Halogenated maleimides are important compounds, finding application in areas such as protein modification and the synthesis of biologically active molecules. ucl.ac.uknih.gov There are several synthetic approaches to these derivatives.

One common method involves the reaction of a brominated maleic anhydride with an amine, followed by dehydrative cyclization, often at high temperatures in acetic acid. nih.gov However, milder methods have been developed to accommodate sensitive functionalities. A notable mild synthesis involves the use of N-methoxycarbonyldibromomaleimide, which reacts with a range of alkyl and aryl amines at room temperature to afford dibromomaleimides in good yields. nih.gov

Another strategy is the direct bromination of maleimide to yield 3,4-dibromomaleimide, which can then be N-alkylated. scielo.org.mx For example, the mild bromination of commercially available maleimide can produce 3,4-dibromomaleimide in 92% yield. scielo.org.mx This can be followed by N-alkylation using reagents like dimethyl sulfate (B86663) or benzyl (B1604629) bromide. scielo.org.mx Furthermore, N-substituted bromomaleimides can be synthesized through a two-step procedure involving the addition of bromine to a maleimide, followed by base-induced dehydrobromination using a base like triethylamine. ucl.ac.uk

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound Production

The conventional synthesis of this compound typically involves the bromination of butenedioic acid isomers, namely maleic acid or fumaric acid, to form an intermediate, which is subsequently dehydrobrominated. A known route proceeds through the bromination of maleic acid to yield racemic threo-2,3-dibromosuccinic acid, which is then treated to eliminate hydrogen bromide to form (2Z)-2-bromobut-2-enedioic acid (bromofumaric acid). Another pathway involves the bromination of fumaric acid to produce meso-dibromosuccinic acid. These traditional methods often rely on hazardous reagents and organic solvents.

In contrast, green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound involves innovations in reagents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Synthesis:

A significant advancement in green chemistry is the reduction or replacement of volatile organic solvents. Research has demonstrated the feasibility of solvent-free bromination of alkenes using solid reagents like cetyltrimethylammonium tribromide (CTMATB) or through mechanical milling with sodium bromide and an oxidizing agent like oxone. Current time information in Bangalore, IN. These methods reduce waste and the hazards associated with solvent use.

Furthermore, conducting reactions in water is a highly desirable green alternative. The synthesis of related β-arylvinyl bromides has been successfully achieved in water ("on-water" synthesis) using potassium bromide and hydrogen peroxide as a green oxidant, catalyzed by sodium tungstate. wikipedia.org This approach avoids flammable organic solvents and utilizes a more environmentally friendly oxidizing agent than traditional methods. A modified bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid has been successfully demonstrated using sodium bromide and hydrogen peroxide in an acidic medium as an in-situ source of bromine, highlighting a greener alternative to using molecular bromine. tandfonline.com

Greener Brominating Agents and Catalysts:

The use of molecular bromine (Br₂) poses significant safety and environmental risks. Green chemistry seeks safer alternatives. N-Bromosuccinimide (NBS) is a common alternative, and its use in greener reaction conditions, such as in aqueous media or with milder catalysts, is an area of active research. guidechem.com The in-situ generation of the brominating agent from sources like sodium bromide or potassium bromide with an oxidant is a key strategy. wikipedia.orgtandfonline.com

Photocatalysis represents a frontier in green synthesis. Iron photocatalysis has been shown to enable the decarboxylative bromination of (hetero)aryl carboxylic acids. lookchem.commasterorganicchemistry.comoc-praktikum.de This method utilizes a cheap and abundant metal catalyst and visible light as a renewable energy source, offering a potentially more sustainable pathway for bromination reactions.

Enzymatic and Biocatalytic Approaches:

Nature's catalysts, enzymes, offer high selectivity and operate under mild, aqueous conditions. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are capable of regioselective halogenation of unsaturated compounds. orgsyn.orgbiosynth.commolbase.com The use of these enzymes could provide a highly specific and environmentally friendly route to brominated dicarboxylic acids, avoiding the need for harsh reagents and protecting groups. While direct enzymatic synthesis of this compound is not yet reported, the principles of enzymatic halogenation present a promising avenue for future research.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Bromination

| Parameter | Conventional Method | Green Chemistry Approach | Research Findings |

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generation (e.g., NaBr/H₂O₂), NBS, CTMATB | Reduces hazard and waste. wikipedia.orgtandfonline.comguidechem.com |

| Solvent | Chlorinated organic solvents (e.g., CCl₄) | Water, Solvent-free (milling) | Eliminates toxic solvent use and simplifies purification. Current time information in Bangalore, IN.wikipedia.org |

| Catalyst | None or Lewis acids | Photocatalysts (e.g., Iron-based), Phase-transfer catalysts, Enzymes | Enables use of milder reagents and renewable energy sources. lookchem.commasterorganicchemistry.comoc-praktikum.deorgsyn.orgbiosynth.commolbase.com |

| Energy Input | Thermal heating | Visible light (photocatalysis), Mechanical energy (milling) | Potential for reduced energy consumption and milder reaction conditions. lookchem.commasterorganicchemistry.comoc-praktikum.de |

Electrophilic and Nucleophilic Character of this compound

This compound, also known as bromomaleic acid (the cis-isomer) or bromofumaric acid (the trans-isomer), possesses a distinct electronic profile that dictates its reactivity. The molecule's chemical behavior is largely governed by the interplay of electron-withdrawing groups positioned around a carbon-carbon double bond.

Electrophilic Character : The primary driver of the compound's reactivity is its pronounced electrophilic nature. This characteristic arises from the cumulative electron-withdrawing inductive and resonance effects of three key substituents: two carboxylic acid groups (-COOH) and a bromine atom (-Br). These groups significantly reduce the electron density of the C=C double bond. Consequently, the β-carbon atom (the carbon atom not bonded to the bromine) becomes highly electron-deficient and serves as a prime target for attack by electron-rich species, or nucleophiles. This makes the double bond in this compound function as a Michael acceptor. The bromine atom itself also contributes to the electrophilicity, making the carbon to which it is attached susceptible to certain types of reactions.

Nucleophilic Character : While the molecule is predominantly electrophilic, it does possess atoms with lone pairs of electrons—specifically, the oxygen atoms of the carbonyl groups and the bromine atom—which could theoretically act as nucleophiles. However, the strong electron-withdrawing environment created by the carboxylic acids and the electronegative bromine atom significantly suppresses this nucleophilicity. Therefore, the nucleophilic character of this compound is weak and generally not a significant factor in its typical reactions.

Addition Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond is the most reactive site for addition reactions, although its electron-deficient nature dictates the types of mechanisms that are favored.

Electrophilic addition is a characteristic reaction of electron-rich alkenes. However, for this compound, this pathway is generally disfavored. The electron-withdrawing carboxylic acid and bromine substituents deactivate the double bond towards attack by electrophiles (electron-seeking reagents).

The standard mechanism for electrophilic addition involves the initial attack of the alkene's π-electrons on an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgsavemyexams.com In the case of this compound, the formation of the requisite carbocation intermediate would be highly energetically unfavorable. The adjacent electron-withdrawing groups would intensely destabilize any positive charge developing on the carbon atoms of the former double bond. While not impossible under forcing conditions with very strong electrophiles, this reaction pathway is not a typical mode of reactivity for this compound.

Table 1: Factors Affecting Electrophilic Addition to this compound

| Factor | Influence on Reactivity | Explanation |

|---|---|---|

| Substituent Effects | Deactivating | The two -COOH groups and the -Br atom are strong electron-withdrawing groups, reducing the nucleophilicity of the C=C bond. |

| Intermediate Stability | Highly Unfavorable | A carbocation intermediate formed during the reaction would be significantly destabilized by adjacent electron-withdrawing groups. |

| Reaction Conditions | Requires Forcing Conditions | Overcoming the high activation energy would necessitate highly reactive electrophiles and potentially harsh reaction conditions. |

In stark contrast to electrophilic addition, nucleophilic conjugate addition (also known as a Michael or 1,4-addition) is a highly favored and characteristic reaction of this compound. wikipedia.org The electron-poor nature of the double bond makes it an excellent Michael acceptor, readily reacting with a wide variety of nucleophiles. chemeurope.com

The mechanism proceeds as follows:

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond. lumenlearning.com

Intermediate Formation : The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate, with the negative charge delocalized across the α-carbon and the oxygen atom of the adjacent carbonyl group. wikipedia.org

Protonation : The enolate intermediate is then protonated (typically by the solvent or a weak acid), leading to the formation of the final saturated addition product through keto-enol tautomerism. wikipedia.orglumenlearning.com

Common nucleophiles that participate in this reaction include amines, thiols, and enolates. libretexts.org This reactivity is fundamental to its use in organic synthesis and as a bioconjugation agent.

Table 2: Examples of Nucleophilic Conjugate Addition to α,β-Unsaturated Carbonyls

| Nucleophile Type | Example | General Product |

|---|---|---|

| Amines | Secondary Amine (e.g., Methylamine) | 3-Aminocarbonyl compound wikipedia.orgchemeurope.com |

| Thiols | Thiol (R-SH) | 3-Thio-substituted carbonyl compound libretexts.org |

| Cyanide | Hydrogen Cyanide (HCN) | 1,4-Keto-nitrile chemeurope.com |

Radical addition to alkenes provides an alternative pathway, particularly for hydrogen bromide (HBr) in the presence of a radical initiator like peroxides. This reaction proceeds via an anti-Markovnikov regioselectivity. libretexts.org For this compound, a similar radical chain reaction can be proposed.

The mechanism involves three main stages:

Initiation : A radical initiator (e.g., a peroxide) decomposes to form radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation :

The bromine radical adds to the C=C double bond. This addition occurs at the carbon atom that results in the formation of the more stable carbon radical intermediate. Given the substituents, the stability of the resulting radical will determine the regiochemistry.

The newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the addition product and regenerating a bromine radical, which continues the chain. libretexts.org

Termination : The reaction ceases when radicals combine with each other. libretexts.org

The involvement of this compound in radical polymerization has also been noted, highlighting the susceptibility of its double bond to radical-mediated processes. biosynth.com

Substitution Reactions of the Bromine Atom

The bromine atom attached to the sp²-hybridized carbon (a vinylic bromide) can be displaced by nucleophiles. Direct S_N2-type displacement on an sp² carbon is generally difficult due to the high strength of the C-Br bond and steric hindrance.

However, for an electron-deficient alkene like this compound, a nucleophilic addition-elimination mechanism is a viable pathway for substitution. This two-step process circumvents the issues of a direct S_N2 reaction.

The mechanism is as follows:

Nucleophilic Addition : A nucleophile first attacks the electron-deficient double bond at the β-carbon, in a standard conjugate addition step as described in 3.2.2. This forms a resonance-stabilized carbanionic (enolate) intermediate.

Elimination : The intermediate then collapses, reforming the carbon-carbon double bond and expelling the bromide ion (Br⁻) as the leaving group.

Table 3: Comparison of Vinylic Substitution Mechanisms

| Mechanism | Applicability to this compound | Key Features |

|---|---|---|

| S_N2 (Direct Displacement) | Unlikely | One-step process; disfavored at sp² centers due to bond strength and sterics. |

| Addition-Elimination | Favorable | Two-step process (addition then elimination); facilitated by electron-withdrawing groups that stabilize the carbanionic intermediate. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. rsc.org In the context of this compound, the presence of a vinyl bromide moiety makes it a suitable substrate for such transformations. These reactions typically involve the in situ generation of a Pd(0) active catalyst from a Pd(II) precatalyst. rsc.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to the Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

While specific studies detailing the palladium-catalyzed cross-coupling reactions of this compound itself are not extensively documented in the provided search results, the reactivity of similar bromo-substituted unsaturated systems in palladium-catalyzed reactions is well-established. For instance, various palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse libraries of compounds. nih.gov Similarly, Suzuki-type cross-coupling reactions of aryldioxaborolanes with 2-bromo-N,N-dimethylacetamide have been demonstrated. researchgate.net These examples suggest that this compound could likely participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, by leveraging the reactivity of its C-Br bond. researchgate.netbeilstein-journals.org The specific conditions, including the choice of palladium source, ligand, base, and solvent, would be crucial for achieving high selectivity and yield. rsc.orgresearchgate.net

A variety of palladium catalysts and ligands are available to facilitate these transformations. Common palladium sources include Pd(OAc)2 and PdCl2(cod), while ligands like tricyclohexylphosphine (B42057) and triphenylphosphine (B44618) are often employed to stabilize the palladium catalyst and modulate its reactivity. researchgate.netsioc-journal.cn The selection of the appropriate ligand is critical for controlling the reduction of the Pd(II) precatalyst to the active Pd(0) species while preserving the integrity of other reagents. rsc.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System Example |

| Suzuki Coupling | Arylboronic acid | 2-Arylbut-2-enedioic acid | Pd(PPh3)4, Na2CO3 |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynylbut-2-enedioic acid | PdCl2(PPh3)2, CuI, Et3N |

| Heck Coupling | Alkene | 2-Alkenylbut-2-enedioic acid | Pd(OAc)2, P(o-tolyl)3 |

Reactions Involving Carboxylic Acid Functionalities

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org For simple carboxylic acids, this process is typically slow. However, the presence of an electron-withdrawing group at the β-position can facilitate decarboxylation. wikipedia.org In the case of this compound, the bromine atom and the second carboxylic acid group are on the double bond, which influences the electronic properties of the molecule.

While direct decarboxylation of this compound is not explicitly detailed in the search results, the principles of decarboxylation suggest that it would likely require heating. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com The stability of the potential carbanion intermediate formed upon decarboxylation is a key factor influencing the reaction rate. wikipedia.org

In a related context, the decarboxylation of tetrahydrocannabinolic acid (THCA) to the psychoactive compound Δ9-Tetrahydrocannabinol upon heating follows first-order kinetics. wikipedia.org This process highlights that decarboxylation is a common transformation for certain carboxylic acids under thermal conditions.

The carboxylic acid groups of this compound can participate in condensation and cyclization reactions. Condensation reactions involving the carboxylic acid moieties could lead to the formation of anhydrides or esters. For instance, heating cis-but-2-enedioic acid (maleic acid) leads to the formation of maleic anhydride. scribd.com

Intramolecular condensation reactions, such as the Dieckmann cyclization, occur in diesters to form cyclic β-keto esters. libretexts.org While this compound is a diacid, its ester derivatives could potentially undergo such cyclizations, particularly if the ester groups are part of a longer chain that allows for the formation of a stable five- or six-membered ring. libretexts.org

Furthermore, this compound can be involved in condensation-cyclization reactions with other molecules. For example, enamines can react with electron-deficient aromatic compounds like sym-trinitrobenzene to form stable bicyclic immonium zwitterions. doi.org The presence of both a double bond and carboxylic acid groups in this compound provides multiple reactive sites for such transformations. The formation of heterocyclic structures is a common outcome of such reactions. ucl.ac.uk

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring, creating two new σ-bonds. msu.edu These reactions are a class of pericyclic reactions, which are characterized by a cyclic transition state. ox.ac.uk this compound, with its carbon-carbon double bond, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. dspmuranchi.ac.inlibretexts.org The electron-withdrawing nature of the bromine atom and the two carboxylic acid groups enhances the dienophilic character of the double bond.

In a Diels-Alder reaction, this compound would react with a conjugated diene to form a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product. youtube.com Another type of cycloaddition is the [2+2] cycloaddition, which typically occurs under photochemical conditions to form cyclobutane (B1203170) rings. nih.gov

Pericyclic reactions are generally unaffected by changes in solvent or the presence of radical initiators or scavengers, and they proceed in a single, concerted step with high stereospecificity. msu.edu The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. dspmuranchi.ac.in

Stereo- and Regioselectivity in this compound Transformations

Stereoselectivity and regioselectivity are crucial concepts in understanding the outcomes of reactions involving this compound. Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity describes the preference for bond formation at one position over another. khanacademy.org

In cycloaddition reactions like the Diels-Alder reaction, the stereochemistry of the dienophile is conserved. youtube.com For example, if the substituents on the double bond of this compound are cis, they will remain cis in the resulting cyclohexene product. When reacting with an asymmetric diene, the regioselectivity of the Diels-Alder reaction becomes important, leading to the preferential formation of one constitutional isomer over another. youtube.com

For reactions involving nucleophilic attack, the stereochemistry of the substrate can influence the stereochemical outcome of the product. For instance, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and the extracted proton dictates the stereochemistry of the resulting alkene. khanacademy.org While this is an elimination reaction, the principle of stereochemical control based on the reaction mechanism is broadly applicable.

The specific stereoisomer of this compound used (either the (E) or (Z) isomer) will directly impact the stereochemistry of the products in many of its transformations.

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound can be activated and modulated through catalysis. nih.gov In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands is paramount in controlling the reaction's efficiency and selectivity. rsc.org Noncovalent interactions within metal complex catalysis can also play a significant role in promoting organic transformations. researchgate.net

Lewis acids can be used to activate the double bond of this compound, making it more susceptible to nucleophilic attack or participation in cycloaddition reactions. For example, Lewis acid catalysis is often employed in ene reactions. libretexts.org

The carboxylic acid functionalities can also be activated. For instance, converting the carboxylic acids to more reactive derivatives like acid chlorides or esters can facilitate subsequent reactions. The presence of a base can deprotonate the carboxylic acids, forming carboxylates which can then act as nucleophiles. The cyclization of certain compounds can be effected by treatment with a suitable basic condensation agent. google.com

Furthermore, the reactivity of the molecule can be influenced by the solvent and other reaction conditions. The study of reaction kinetics in different solvents can provide insights into the reaction mechanism, such as whether it proceeds through a charged or a neutral transition state. masterorganicchemistry.com

Derivatization and Chemical Transformations of 2 Bromobut 2 Enedioic Acid

Preparation of Functionalized Esters and Amides

The two carboxylic acid groups in 2-bromobut-2-enedioic acid are primary sites for derivatization into esters and amides. These transformations are fundamental in modifying the compound's solubility, reactivity, and steric properties, paving the way for subsequent reactions.

Esters: The synthesis of diesters from this compound can be readily achieved through standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the diacid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically requires heating to drive the formation of the corresponding dialkyl 2-bromobut-2-enedioate. masterorganicchemistry.com

Alternatively, for more sensitive alcohols or milder conditions, the diacid can be converted to a more reactive derivative, such as bromomaleic anhydride (B1165640). This anhydride can then react with alcohols, often in the presence of a basic catalyst or solvent like pyridine, to yield monoesters or, with further reaction, diesters. quora.comlibretexts.org The use of an anhydride intermediate is particularly efficient for producing esters from alcohols. libretexts.org

Amides: The synthesis of amides from this compound follows similar strategies. Direct condensation with amines is possible but often requires high temperatures to overcome the formation of stable ammonium (B1175870) carboxylate salts. jimcontent.com A more practical approach involves the activation of the carboxylic acid groups. For instance, conversion to the corresponding diacyl chloride would create a highly reactive intermediate that readily reacts with primary or secondary amines to form the diamide (B1670390) under mild conditions. libretexts.org

Another effective method is the reaction of bromomaleic anhydride with amines. This reaction typically proceeds in two stages: the amine first opens the anhydride ring to form a monoamide-mono-carboxylic acid, which can then be cyclized or converted to a diamide upon reaction with a second equivalent of amine, often requiring a coupling agent. google.comresearchgate.netlibretexts.org Boron-based catalysts have also emerged as effective promoters for the direct amidation of carboxylic acids. ucl.ac.uk

Table 1: Common Methods for Ester and Amide Synthesis

| Derivative | Reagents and Conditions | Product Type |

|---|---|---|

| Diester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Dialkyl 2-bromobut-2-enedioate |

Reactions with Nitrogenous Nucleophiles (e.g., Amines, Hydrazines)

The vinyl bromide moiety in this compound is susceptible to nucleophilic substitution, particularly with nitrogen-based nucleophiles like amines and hydrazines. This reaction is a key step in introducing nitrogen-containing functional groups and serves as a pathway to various important chemical structures.

The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon atom bonded to the bromine. youtube.comdocbrown.info This can occur through an addition-elimination pathway, facilitated by the electron-withdrawing nature of the adjacent carboxyl groups.

With primary or secondary amines, the reaction leads to the formation of enamine derivatives, specifically 2-(alkylamino)but-2-enedioic acids. libretexts.orgyoutube.comyoutube.com These compounds are valuable as precursors to amino acids and other biologically relevant molecules. The reaction conditions, such as solvent and temperature, can be optimized to favor the substitution product and minimize side reactions.

Hydrazine (B178648) and its derivatives are also effective nucleophiles in this context. The reaction of α-bromocarboxylic acids with hydrazine is a known method for synthesizing α-hydrazinoarboxylic acids. researchgate.net When applied to this compound or its esters, this reaction would yield 2-hydrazinobut-2-enedioic acid derivatives. These products can subsequently be used in the synthesis of heterocyclic compounds like pyrazoles.

Table 2: Reactions with Nitrogenous Nucleophiles

| Nucleophile | Product Structure | Product Class |

|---|---|---|

| Primary Amine (RNH₂) | RNH-C(COOH)=CH(COOH) | 2-(Alkylamino)but-2-enedioic acid |

| Hydrazine (H₂NNH₂) | H₂NNH-C(COOH)=CH(COOH) | 2-Hydrazinobut-2-enedioic acid |

Generation of Unsaturated Amino Acid Analogues

A significant application of the reaction with nitrogenous nucleophiles is the synthesis of unsaturated amino acid analogues. These non-proteinogenic amino acids are of interest in medicinal chemistry and drug design as they can act as enzyme inhibitors or mimics of natural peptide structures.

The direct substitution of the bromine atom in this compound with an amino group (using ammonia (B1221849) or a protected amine equivalent) yields 2-aminobut-2-enedioic acid, also known as dehydroaspartic acid. This molecule is an unsaturated analogue of the natural amino acid, aspartic acid. The double bond introduces conformational rigidity, which can be a desirable feature in bioactive peptides. The synthesis of α-hydrazinoarboxylic acids from α-bromo acids is a well-established route, highlighting the feasibility of this transformation. researchgate.net

The general strategy involves the reaction of a dialkyl 2-bromobut-2-enedioate with a nitrogen nucleophile. Using the ester form of the starting material is often preferred to avoid complications with the acidic protons of the carboxylic acid groups. After the substitution reaction, hydrolysis of the ester groups yields the final unsaturated amino acid analogue.

Synthesis of Polyfunctionalized Alkenes and Heterocyclic Systems

The inherent functionality of this compound and its derivatives makes them excellent starting materials for constructing more complex polyfunctionalized alkenes and a variety of heterocyclic systems.

Polyfunctionalized Alkenes: The double bond in this compound esters can act as a dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition with a conjugated diene provides a powerful method for synthesizing substituted cyclohexene (B86901) rings with a high degree of stereocontrol. youtube.commasterorganicchemistry.comyoutube.com The bromine and ester functionalities are carried into the cyclic product, where they can be further manipulated.

Heterocyclic Systems: The multiple reactive sites on the this compound scaffold allow for various cyclization strategies to form heterocycles.

From Hydrazino Derivatives: As mentioned previously, reaction with hydrazine yields a 2-hydrazino derivative. This intermediate can undergo intramolecular cyclization or react with other reagents to form nitrogen-containing heterocycles such as pyridazinones or pyrazoles. researchgate.net

From Amine Derivatives: The 2-(alkylamino)but-2-enedioic acid derivatives can serve as precursors to other heterocycles. For example, condensation reactions involving the amino and carboxyl groups can lead to the formation of lactams or other fused ring systems.

Using the Dicarboxylic Acid Moiety: The two carboxylic acid groups can be reacted with binucleophiles to form heterocyclic rings. For instance, reaction with o-phenylenediamine (B120857) could lead to the formation of a benzodiazepine (B76468) ring system, while reaction with hydrazine could yield a pyridazinedione. The synthesis of various heterocycles from α,β-unsaturated carbonyl compounds is a common strategy in organic chemistry. osi.lv Boron-containing heterocycles can also be synthesized through cyclocondensation reactions involving boronic acids. aablocks.com

Transformations Involving the Bromine Moiety for Further Functionalization

The bromine atom is a key handle for introducing further molecular complexity through carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govtum.denih.gov These reactions are fundamental tools in modern organic synthesis for creating aryl-alkene or vinyl-vinyl linkages.

Suzuki-Miyaura Coupling: The vinyl bromide of a 2-bromobut-2-enedioate can be coupled with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction stereospecifically replaces the bromine atom with the aryl or vinyl group from the boronic acid, providing access to a wide range of substituted but-2-enedioic acid derivatives.

Heck Reaction: In a Heck reaction, the vinyl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and a substituted diene system.

Stille Coupling: This reaction involves the coupling of the vinyl bromide with an organostannane reagent, again catalyzed by palladium, to form a new C-C bond.

Sonogashira Coupling: The coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and copper(I), yields an enyne structure, further increasing the molecular complexity.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of highly functionalized and conjugated π-systems. organic-chemistry.orgresearchgate.net

Applications of 2 Bromobut 2 Enedioic Acid in Advanced Organic Synthesis and Beyond

Utilization as a Building Block in Complex Molecular Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules that chemists utilize to construct more complex chemical structures. These are typically small, functionalized molecules that serve as key intermediates in the stepwise assembly of target compounds, such as pharmaceuticals, agrochemicals, and novel materials. scbt.comresearchgate.net 2-Bromobut-2-enedioic acid, with its distinct arrangement of functional groups, is a prime example of such a versatile building block.

The structure of this compound incorporates several reactive sites: two carboxylic acid groups, a carbon-carbon double bond, and a bromine atom. This multifunctionality allows it to participate in a wide array of chemical transformations, making it a valuable precursor for a diverse range of more complex molecules. The carboxylic acid groups can be converted into esters, amides, or acid chlorides, while the double bond and the bromine atom allow for various addition and substitution reactions. This versatility enables chemists to introduce the specific functionalities of this molecule into larger, more intricate molecular architectures. nih.gov

Key Structural Features of this compound as a Building Block

| Feature | Chemical Group | Potential Reactions |

|---|---|---|

| Dicarboxylic Acid | -COOH | Esterification, Amidation, Decarboxylation |

| Alkene | C=C | Addition Reactions, Polymerization, Cycloadditions |

| Vinyl Bromide | -Br | Nucleophilic Substitution, Cross-coupling Reactions |

Precursor in the Production of Acetylenedicarboxylic Acid Derivatives

This compound serves as a direct precursor in the synthesis of acetylenedicarboxylic acid. chemicalbook.com This transformation is a critical step for chemists requiring the but-2-ynedioic acid scaffold for further synthetic applications. The conversion involves an elimination reaction, where the bromine atom and a hydrogen atom are removed from the molecule, resulting in the formation of a carbon-carbon triple bond.

Acetylenedicarboxylic acid itself is an important compound used in the synthesis of other key laboratory reagents, such as dimethyl acetylenedicarboxylate. chemicalbook.comwikipedia.org It is also employed as a building block in the creation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where it acts as a linear linker. sigmaaldrich.com The synthesis from this compound provides a strategic route to this valuable alkyne.

Strategic Reagent in Bioconjugation and Protein Modification (via Maleimide (B117702) Derivatives)

Derivatives of this compound, specifically bromomaleimides, are highly effective reagents for the chemical modification of proteins, a process central to bioconjugation. nih.govnih.gov The maleimide structure is widely used for its ability to selectively react with cysteine residues in proteins. nih.govnih.gov The introduction of a bromine atom onto the maleimide ring creates a new class of reagents with unique properties, including the potential for reversible protein modification. nih.govnih.govucl.ac.uk

The reaction typically proceeds via a Michael addition of the cysteine's thiol group to the double bond of the bromomaleimide. A key advantage of these reagents is that the resulting modified protein can be cleaved to regenerate the original, unmodified protein by adding a phosphine (B1218219) or a high concentration of a thiol. nih.gov Furthermore, dibromomaleimides can be used to bridge existing disulfide bonds within a peptide or protein. nih.govnih.gov This methodology has been successfully demonstrated on the peptide hormone somatostatin, highlighting its significant potential for creating advanced bioconjugates. nih.govnih.gov

Applications of Bromomaleimide Derivatives in Bioconjugation

| Reagent Class | Application | Key Feature |

|---|---|---|

| Monobromomaleimides | Reversible Cysteine Modification | The protein-maleimide bond can be cleaved. nih.gov |

| Dibromomaleimides | Disulfide Bridging | Inserts into a disulfide bond, forming a stable bridge. nih.gov |

| Fluorescein-labeled Dibromomaleimide | Fluorescent Tagging | Creates a fluorescent analogue of a peptide or protein. nih.govnih.gov |

This controlled and sometimes reversible conjugation allows for the attachment of various molecules, such as fluorescent tags or drugs, to specific sites on a protein. rsc.orgresearchgate.net

Application in Polymer Chemistry (e.g., for Acrylic Monomers)

Acrylic monomers are essential components in the production of a vast range of polymers used in products from paints and adhesives to textiles and plastics. synthomer.comfree.fr These monomers typically contain a vinyl group and a carboxylic acid ester or a related functional group. free.fr While common acrylic monomers include butyl acrylate (B77674) and methyl methacrylate, specialty monomers are often synthesized to impart specific properties to the final polymer. researchgate.net

This compound presents potential as a specialty monomer or cross-linking agent in polymer chemistry. Its carbon-carbon double bond allows it to undergo polymerization, similar to standard acrylic monomers. The presence of two carboxylic acid groups offers additional functionality. These groups can be esterified to create novel acrylic monomers or can remain as free acids to enhance adhesion or provide sites for post-polymerization modification or cross-linking. Incorporating a molecule with this structure into a polymer backbone could be used to modify properties such as thermal stability, chemical resistance, and hydrophilicity.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Chemical intermediates are the crucial stepping-stone compounds in the synthesis of complex final products like pharmaceuticals and agrochemicals. scbt.com The molecular structure and reactivity of an intermediate determine its utility in building a desired final molecule efficiently. scbt.com

The diverse reactivity of this compound makes it a valuable intermediate for these sectors. Its structure can be strategically incorporated into larger molecules that may exhibit biological activity. For example, the maleimide derivatives discussed previously are not only used for bioconjugation but are also core structures in certain pharmacologically active compounds. The ability to use this compound to build more complex heterocyclic or carbocyclic systems makes it a versatile starting point for the discovery and synthesis of new drugs and agrochemicals. researchgate.net

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions, while crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. ias.ac.inias.ac.inresearchgate.net The ability to control how molecules assemble in the solid state is driven by understanding and utilizing intermolecular forces like hydrogen bonds and halogen bonds. ias.ac.in

This compound is a molecule of significant interest in this field due to its structural features that can direct self-assembly.

Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. They can form predictable and robust patterns, such as the common carboxylic acid dimer synthon, or extend into one-dimensional chains or two-dimensional sheets. ias.ac.in

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating atoms on adjacent molecules. This provides an additional, directional force to guide the crystal packing arrangement.

By leveraging these interactions, researchers can use this compound and similar molecules to construct complex, ordered supramolecular architectures and to study the fundamental principles of molecular recognition and self-assembly in the solid state. ias.ac.in

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Bromofumaric acid | C₄H₃BrO₄ |

| Acetylenedicarboxylic acid | But-2-ynedioic acid | C₄H₂O₄ |

| Butyl acrylate | C₇H₁₂O₂ | |

| Cysteine | C₃H₇NO₂S | |

| Dimethyl acetylenedicarboxylate | C₆H₆O₄ | |

| Glutathione | C₁₀H₁₇N₃O₆S | |

| Methyl methacrylate | C₅H₈O₂ | |

| Somatostatin | C₇₆H₁₀₄N₁₈O₁₉S₂ | |

| Tris(2-carboxyethyl)phosphine | TCEP | C₉H₁₅O₆P |

Advanced Characterization and Structural Elucidation in 2 Bromobut 2 Enedioic Acid Research

Spectroscopic Methodologies for Elucidating Reaction Products and Intermediates

Spectroscopic techniques are indispensable for determining the covalent structure of molecules and identifying transient species in chemical reactions. While specific experimental reports detailing advanced spectroscopic analysis of 2-Bromobut-2-enedioic acid reactions are not prevalent in publicly accessible literature, the principles of these techniques and data from analogous compounds illustrate their crucial role.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are essential for unambiguously assigning complex structures. For a molecule like this compound, which contains a vinylic proton and four distinct carbon atoms, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive structural confirmation.

¹H NMR: Would show a singlet for the vinylic proton and a broad signal for the two acidic protons of the carboxyl groups.

¹³C NMR: Would reveal four distinct signals corresponding to the two carboxylic carbons, the bromine-substituted olefinic carbon, and the proton-bearing olefinic carbon.

2D NMR: In a reaction context, if this compound were used to synthesize a more complex derivative, 2D NMR would be critical. For instance, an HMBC experiment would show correlations between protons and carbons two or three bonds away, mapping the connectivity of the entire molecular skeleton and confirming the position of newly formed bonds relative to the original bromobutenedioate core.

High-Resolution Mass Spectrometry (HRMS): HRMS is a vital tool for determining the elemental composition of reaction products and identifying short-lived intermediates. nih.govelsevier.com It provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm), allowing for the calculation of a unique molecular formula.

For this compound, a key feature in its mass spectrum is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M and M+2). This signature is invaluable for identifying bromine-containing species in a complex reaction mixture. nih.gov While experimental HRMS fragmentation studies for this specific compound are not widely published, predicted data for various adducts can be calculated, providing a reference for future experimental work.

| Adduct Ion | Calculated m/z (⁷⁹Br Isotope) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 194.92874 | 129.3 |

| [M-H]⁻ | 192.91418 | 129.9 |

| [M+Na]⁺ | 216.91068 | 139.7 |

| [M+K]⁺ | 232.88462 | 129.5 |

| [M+NH₄]⁺ | 211.95528 | 150.3 |

Data sourced from PubChemLite predictions. These values serve as a theoretical guide for experimental identification. uni.lu

In a reaction, HRMS can be coupled with techniques like electrospray ionization (ESI) to gently ionize and detect charged intermediates directly from the reaction solution, providing mechanistic insights that are otherwise difficult to obtain. nih.govelsevier.com

Crystallographic Analysis of 2-Bromobut-2-enedioate Salts and Co-crystals

X-ray crystallography provides the definitive, three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding the solid-state properties of this compound derivatives, such as its salts and co-crystals.

Although specific crystal structures for salts or co-crystals of 2-bromobut-2-enedioate are not found in the primary literature or crystallographic databases, the principles of their analysis are well-established. The formation of a salt versus a co-crystal is generally determined by the difference in the pKa values between the acidic compound (this compound) and a basic co-former. A large ΔpKa typically leads to proton transfer and salt formation, while a smaller difference results in a neutral co-crystal held together by non-covalent interactions, such as hydrogen bonds.

Should a 2-bromobut-2-enedioate salt be crystallized, X-ray diffraction analysis would provide key structural parameters. For illustration, the table below presents typical crystallographic data that would be determined, using data from the closely related fumarate salt system as an example.

| Parameter | Description | Example Value (from a Fumarate Salt) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 10.1 Å, b = 5.8 Å, c = 12.3 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 109.1°, γ = 90° |

| Key Hydrogen Bonds | Defines the primary interactions holding the structure together. | N-H···O, O-H···O |

Note: The example values are derived from a representative fumarate salt structure to illustrate the type of data obtained from crystallographic analysis. uni.lu

Such an analysis would confirm ion pairing, detail the coordination environment if a metal cation is present, and map the network of hydrogen bonds and other interactions, which collectively dictate the material's physical properties like solubility and stability.

Chromatographic and Separation Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is an essential analytical method for separating components of a mixture, making it ideal for monitoring the progress of a reaction and assessing the purity of the final product. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile organic acids like this compound.

Reaction Monitoring: By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, one can track the disappearance of starting materials and the appearance of products. Plotting the concentration (proportional to the peak area) of these species over time generates a reaction profile, which is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. For this compound, a reversed-phase or mixed-mode HPLC method would likely be employed.

Product Purity Assessment: After a synthesis is complete, HPLC is used to determine the purity of the isolated this compound or its derivatives. A pure compound should ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. A photodiode array (PDA) or UV-Vis detector is commonly used, and coupling the HPLC system to a mass spectrometer (LC-MS) provides an even higher level of confidence by confirming the mass of the species eluting at each retention time. berkeley.edu

While a standardized HPLC method for this compound is not specified in the literature, a typical method can be proposed based on the analysis of similar small, polar, and acidic compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Mixed-mode (e.g., Newcrom BH) or C18 reversed-phase |

| Mobile Phase | A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 - 35 °C |

This proposed method is based on established procedures for separating small organic acids and would require optimization for this specific analyte. sielc.com

Theoretical and Computational Chemistry of 2 Bromobut 2 Enedioic Acid

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals govern the feasibility and stereochemical outcome of chemical reactions.

For 2-bromobut-2-enedioic acid, the electronic structure is significantly influenced by the presence of the bromine atom and the two carboxylic acid groups attached to the carbon-carbon double bond. These electron-withdrawing groups affect the energy levels of the HOMO and LUMO. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com

In a typical interaction, the HOMO of one molecule interacts with the LUMO of another. wikipedia.org For a molecule like this compound, the electron-withdrawing nature of the substituents lowers the energy of the LUMO, making it a better electron acceptor (electrophile). Conversely, the energy of the HOMO is also lowered, making it a weaker electron donor (nucleophile).

Table 1: Predicted Frontier Orbital Energies for a Substituted Alkene (Illustrative Example)

| Orbital | Energy (eV) | Role in Reactivity |

| LUMO | -1.5 | Electrophilic site, accepts electrons |

| HOMO | -8.2 | Nucleophilic site, donates electrons |

| Note: These are illustrative values and would require specific quantum chemical calculations for this compound. |

The distribution of the HOMO and LUMO across the molecule is also critical. The lobes of these orbitals indicate the most probable sites for nucleophilic or electrophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms of the double bond, making them susceptible to attack by nucleophiles.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. Methods like Density Functional Theory (DFT) are commonly employed to study the mechanisms of organic reactions.

For this compound, computational studies can elucidate the mechanisms of various reactions, such as addition, substitution, or elimination reactions. For example, the addition of a nucleophile to the double bond can be modeled to determine whether the reaction proceeds via a concerted or stepwise mechanism. The calculations can also predict the stereochemical outcome of such reactions.

The modeling process involves:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

These calculations provide a detailed energy profile of the reaction, which is invaluable for understanding reaction kinetics and selectivity.

Conformational Analysis and Stereochemical Influences

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C single bonds connecting the carboxylic acid groups to the double bond are of primary interest.

The relative energies of different conformers are influenced by steric hindrance and electronic interactions between the substituents. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers. The presence of the bulky bromine atom and the two carboxylic acid groups will lead to significant steric strain in certain conformations.

Stereochemistry is a critical aspect of this compound, which can exist as (E) and (Z) isomers. The relative stability of these isomers can be determined computationally. The different spatial arrangement of the substituents in the (E) and (Z) isomers will influence their physical properties and reactivity.

Analysis of Non-Covalent Interactions in Supramolecular Assemblies of this compound Derivatives

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in the formation of supramolecular assemblies. fortunejournals.com In the solid state, derivatives of this compound can form complex networks through these interactions.

Hydrogen Bonding: The carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of strong intermolecular hydrogen bonds. These interactions are fundamental in directing the crystal packing of the molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This is a highly directional interaction that can be exploited in crystal engineering.

π-π Stacking: The electron-deficient π-system of the double bond can interact with electron-rich aromatic rings or other π-systems.

Computational tools can be used to analyze and quantify these non-covalent interactions. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful methods for visualizing and characterizing these weak interactions that govern the formation of supramolecular structures. researchgate.net

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, key spectroscopic parameters that can be calculated include:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions can help in the assignment of experimental spectra, especially for complex molecules.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR shift (vinyl H) | 7.1 ppm | 7.0 ppm |

| ¹³C NMR shift (C=C) | 130, 135 ppm | 129, 134 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| Note: These are illustrative values and would require specific quantum chemical calculations for this compound. |

The agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure and conformation.

Emerging Research Avenues and Future Directions in 2 Bromobut 2 Enedioic Acid Chemistry

Development of Novel Catalytic Systems for 2-Bromobut-2-enedioic Acid Transformations

The development of innovative catalytic systems is crucial for unlocking the synthetic potential of this compound. Future research is anticipated to focus on catalysts that can selectively target its various functional groups to enable efficient and controlled transformations.

Key areas for development include:

Selective Dehalogenation: Catalytic systems for the selective removal of the bromine atom are of high interest. This could involve transition-metal catalysts, such as those based on palladium or nickel, for hydrodehalogenation, or photocatalytic approaches. Achieving this without reducing the carbon-carbon double bond or affecting the carboxylic acid groups would provide a direct route to but-2-enedioic acid (maleic or fumaric acid) under mild conditions.

Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Developing robust catalysts that are compatible with the carboxylic acid functionalities would allow for the introduction of a wide array of substituents (alkyl, aryl, etc.), thereby creating a library of novel butenedioic acid derivatives with tailored electronic and steric properties.

Catalytic Reduction and Hydrogenation: While the complete reduction of carboxylic acid derivatives is an established field, selective catalysis remains a challenge. dntb.gov.ua Future work could focus on catalysts that selectively reduce one or both carboxylic acid groups to alcohols while preserving the C=C double bond, or vice-versa. Homogeneous catalysts, potentially based on ruthenium or rhodium, could offer high selectivity under specific reaction conditions.

Polymerization Catalysts: Maleic anhydride (B1165640), a related compound, is a key component in the manufacture of polyester (B1180765) and alkyd resins. epa.govresearchgate.net Research into novel catalysts for the copolymerization of this compound with other monomers could lead to new polymers. The bromine atom could be retained in the polymer backbone for post-polymerization modification or to impart specific properties like flame retardancy.

The table below outlines potential catalytic transformations and the types of catalysts that could be explored.

| Transformation | Target Functional Group | Potential Catalyst Type | Desired Product Class |

| Hydrodehalogenation | C-Br | Palladium on Carbon (Pd/C) with H₂ | But-2-enedioic acid |

| Suzuki Coupling | C-Br | Palladium complexes with phosphine (B1218219) ligands | Aryl-substituted butenedioic acids |

| Heck Reaction | C=C | Palladium complexes | Substituted acrylic acid derivatives |

| Selective Hydrogenation | C=C | Lindlar catalyst | 2-Bromosuccinic acid |

| Esterification | -COOH | Solid acid catalysts (e.g., zeolites) | Diesters of this compound |

Innovations in Asymmetric and Stereoselective Synthesis Utilizing this compound

Asymmetric synthesis, which selectively produces one stereoisomer of a chiral product, is of paramount importance in modern chemistry. uwindsor.caslideshare.net this compound, being a prochiral molecule, is an excellent substrate for investigating and developing new stereoselective reactions.

Future innovations are likely to emerge in several areas:

Asymmetric Additions to the Alkene: The carbon-carbon double bond is susceptible to a variety of addition reactions. The use of chiral catalysts can direct these additions to occur on one face of the molecule, leading to enantiomerically enriched products. nih.gov Examples include:

Asymmetric Hydrogenation: Using chiral rhodium or ruthenium catalysts to produce chiral 2-bromosuccinic acid derivatives.

Asymmetric Dihydroxylation: Employing osmium tetroxide with chiral ligands to synthesize chiral dihydroxybromo-succinic acid derivatives.

Asymmetric Michael Addition: Using chiral organocatalysts or metal complexes to control the stereoselective addition of nucleophiles.

Stereospecific Reactions: A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comalrasheedcol.edu.iq For example, the addition of halogens like bromine to alkenes is a classic stereospecific reaction that proceeds via anti-addition. alrasheedcol.edu.iq Studying such additions to this compound could provide insights into the electronic and steric effects of the existing substituents on the reaction stereochemistry.

Use as a Chiral Building Block: Once a chiral center is introduced into the this compound scaffold through an asymmetric reaction, the resulting molecule can serve as a versatile chiral building block for the synthesis of more complex, biologically active target molecules. nih.gov The multiple functional groups offer numerous points for further elaboration.

The development of these methods would expand the "chiral pool" of readily available starting materials for complex syntheses. cutm.ac.in

Exploration of this compound in Materials Science Beyond Traditional Polymers

While derivatives of maleic acid are widely used in polymers, the unique structure of this compound opens avenues for its use in advanced materials beyond conventional plastics and resins. knowde.comnih.gov Its rigid backbone and multiple coordination sites (from the carboxylate groups) make it an attractive candidate for creating functional materials with ordered structures.

Emerging research directions include:

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as linkers to coordinate with metal ions or clusters, forming porous, crystalline structures known as MOFs. The bromine atom would be appended within the pores of the MOF, where it could be used for post-synthetic modification or to influence the framework's catalytic or gas sorption properties.

Functional Coatings and Adhesives: Maleic acid derivatives are used as corrosion inhibitors and in adhesives. epa.govknowde.com this compound could be explored for similar applications. The bromine atom could enhance adhesion to certain substrates or be used to covalently graft the molecule onto a surface, creating robust and functional coatings.

Hydrogel Cross-linkers: The C=C double bond and the bromine atom can both participate in cross-linking reactions. This dual reactivity could be exploited to create novel hydrogels with tunable properties. For instance, an initial cross-linking could occur via the double bond, with the bromine atoms available for a secondary cross-linking step or for conjugating active molecules within the gel matrix.

Liquid Crystals: The rigid butenedioic acid core, when functionalized with appropriate long-chain substituents (via esterification of the carboxyl groups or substitution of the bromine), could lead to the formation of molecules with liquid crystalline properties.

Bio-inspired Chemical Transformations Involving this compound Motifs

Nature utilizes enzymes to perform highly selective and efficient chemical transformations, including halogenation and dehalogenation. nih.govnih.gov Bio-inspired and biocatalytic approaches represent a promising frontier for the synthesis and modification of this compound.

Future research could focus on:

Enzymatic Synthesis and Derivatization: Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are responsible for the biosynthesis of thousands of halogenated natural products. nih.govmdpi.combohrium.com Exploring the use of these enzymes for the direct bromination of but-2-enedioic acid could provide a green and highly selective route to this compound. Conversely, dehalogenase enzymes could be used for its selective debromination.

Biomimetic Catalysis: Researchers are developing small molecule catalysts that mimic the function of enzymes. A bio-inspired approach could lead to catalysts that perform transformations on this compound with high selectivity under mild conditions. For example, flavin-based catalysts have been used for the E/Z isomerization of activated olefins, a transformation relevant to the butenedioic acid backbone. nih.gov

Metabolic Engineering: It may be possible to engineer microbial pathways to produce this compound or its derivatives directly from simple feedstocks. This would involve introducing and optimizing the expression of specific halogenase enzymes in a suitable host organism.

Bio-inspired Reaction Cascades: Natural product syntheses often involve elegant reaction cascades where the product of one reaction is the substrate for the next. nih.gov A biomimetic epoxidation-lactonization cascade, for example, could transform this compound into complex, polycyclic structures in a single pot. nih.gov

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reactions of this compound

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are powerful tools for gaining these insights.

The application of these techniques to reactions of this compound is a key future direction:

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are excellent for identifying functional groups. The C=C double bond stretch, typically found between 1630 and 1680 cm⁻¹, and the C-H wagging peaks from 600-1000 cm⁻¹ are characteristic of alkenes. spectroscopyonline.com The carboxylic acid O-H and C=O stretches are also readily identifiable. These techniques can be used to track the consumption of the starting material and the formation of products.

In-Situ Reaction Monitoring: Techniques such as high-pressure FTIR and Raman spectroscopy allow for the direct observation of reacting species in solution under reaction conditions. researchgate.net This can reveal the presence of short-lived intermediates and provide detailed kinetic data, which is crucial for elucidating reaction mechanisms. researchgate.netirb.hr The combination of multiple in-situ techniques, such as simultaneous X-ray diffraction and Raman spectroscopy, can provide a comprehensive picture of transformations, especially in heterogeneous or mechanochemical reactions. irb.hrirb.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for structural elucidation. Advanced 2D NMR techniques can confirm connectivity, while specialized methods can be used to study reaction kinetics and equilibria.

The following table summarizes key spectroscopic features expected for this compound.